molecular formula C20H19N5O2 B2685775 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1326883-34-4

2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide

Cat. No. B2685775
CAS RN: 1326883-34-4
M. Wt: 361.405
InChI Key: FSWGGGYUSWPPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazine ring, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, IR spectroscopy, and HRMS .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the acetamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Anticonvulsant Activity

Research has identified the potential anticonvulsant applications of derivatives similar to the specified compound. For instance, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which were evaluated for their anticonvulsant activity. They found that certain derivatives showed significant delay in the onset of convulsions, suggesting potential CNS depressant activity through modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Anti-HIV Activity

Hamad et al. (2010) explored the synthesis of new naphthalene derivatives, including the structural motif related to the query compound, and evaluated their inhibitory activity against HIV-1 and HIV-2. They discovered compounds with potent in vitro inhibitory effects on the replication of HIV-1, suggesting a promising direction for antiviral agent development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Anticancer and Antimicrobial Activities

A series of studies have synthesized and assessed the anticancer and antimicrobial activities of compounds structurally related to the query compound. For instance, Riyadh et al. (2013) reported the synthesis of antipyrine-based heterocycles with observed anticancer and antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Riyadh, Kheder, & Asiry, 2013).

Hypolipidemic Activity

Idrees et al. (2009) synthesized a series of 2-(naphthalen-2-yloxy)propionic acid derivatives and evaluated their hypolipidemic activity. They found that certain derivatives exhibited a significant reduction in serum levels of cholesterol and triglycerides, indicating their potential as hypolipidemic agents (Idrees, Aly, Abuo-Rahma, & Radwan, 2009).

Insecticidal Assessment

Fadda et al. (2017) utilized a compound structurally similar to the query compound as a precursor for synthesizing various heterocycles assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their research provides insights into the potential agricultural applications of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity, and optimizing its synthesis process .

properties

IUPAC Name

2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)22-19(26)11-24-20(27)18-10-17(23-25(18)12-21-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13,17-18,23H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOVESXBIBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.